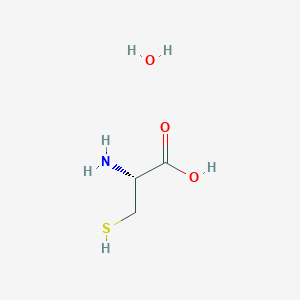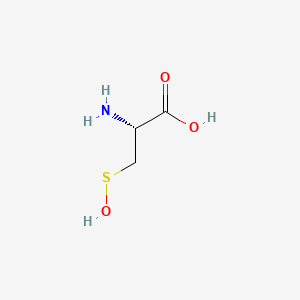
CB1-IN-1
Descripción general
Descripción
It has a high affinity for CB1 receptors with a Ki of 0.3 nM and for CB2 receptors with a Ki of 21 nM . This compound is of significant interest due to its potential therapeutic applications in various medical conditions, particularly those involving the endocannabinoid system.
Aplicaciones Científicas De Investigación
CB1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of cannabinoid receptor antagonists.
Biology: Helps in understanding the role of CB1 and CB2 receptors in various physiological processes.
Industry: Potential applications in the development of new pharmaceuticals targeting the endocannabinoid system.
Mecanismo De Acción
CB1-IN-1 exerts its effects by binding to the CB1 and CB2 receptors, which are part of the G protein-coupled receptor family. By antagonizing these receptors, this compound inhibits the downstream signaling pathways that are typically activated by endogenous cannabinoids. This results in the modulation of various physiological processes, including appetite regulation, pain perception, and immune responses .
Análisis Bioquímico
Biochemical Properties
The compound HM6U9H369B, DBPR211, or DBPR-211 interacts with the CB1 receptor, which is part of the endocannabinoid system (ECS). The ECS is an important modulator of food intake and energy balance . The CB1 receptor and its main endogenous lipid ligands, 2-arachidonoyl-glycerol and anandamide, are largely present in the brain and in peripheral organs involved in the regulation of energy metabolism . The activation of the CB1 receptor by endogenous and exogenous cannabinoids modulates important biochemical and cellular processes .
Cellular Effects
The activation of the CB1 receptor by 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide can have various effects on cells and cellular processes. For instance, it has been shown to negatively regulate complex-I-dependent oxygen consumption in white adipose tissue . This effect requires activation of the CB1 receptor and consequent regulation of the intramitochondrial cAMP-PKA pathway .
Molecular Mechanism
The molecular mechanism of action of DBPR211 involves its interaction with the CB1 receptor. Upon binding, it triggers a series of events that lead to the modulation of various signaling pathways. For instance, it has been suggested that the CB1 receptor activation can lead to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP and affecting the activity of protein kinase A . This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide on cells can change over time. For instance, it has been shown that the CB1 receptor-mediated memory destabilisation during reconsolidation varies between brain structures . This suggests that the temporal windows for the effects of this compound may depend on the specific cellular context.
Dosage Effects in Animal Models
The effects of DBPR211 can vary with different dosages in animal models. For instance, it has been shown that the blockade or knockout of the CB1 receptor can significantly reduce blood urea nitrogen, serum creatinine, and albuminuria in renal dysfunction animals . On the other hand, the activation of the CB1 receptor can also significantly reduce serum creatinine and albuminuria in renal dysfunction animals .
Metabolic Pathways
The metabolic pathways that 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is involved in are largely related to the endocannabinoid system. The endogenous ligands for the CB1 receptor are derived from arachidonic acid, which is metabolized by diacylglycerol lipase into 2-arachidonoylacylglycerol (2-AG) and by N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D into anandamide .
Transport and Distribution
The transport and distribution of DBPR211 within cells and tissues are likely to be influenced by its interaction with the CB1 receptor. The CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . This suggests that DBPR211 may also be distributed in these areas within cells.
Subcellular Localization
The subcellular localization of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is likely to be influenced by its interaction with the CB1 receptor. As mentioned earlier, the CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . Therefore, it is plausible that DBPR211 may also be localized in these areas within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired antagonist properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
CB1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s binding affinity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired modification but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a variety of functionalized derivatives with potentially different pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Rimonabant: Another CB1 receptor antagonist that was previously used for the treatment of obesity but was withdrawn due to psychiatric side effects.
AM251: A selective CB1 receptor antagonist used in research to study the endocannabinoid system.
Uniqueness
CB1-IN-1 is unique due to its high selectivity and affinity for CB1 receptors, as well as its peripheral restriction, which reduces the risk of central nervous system side effects. This makes it a promising candidate for therapeutic applications where central side effects are a concern .
Propiedades
IUPAC Name |
1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYFJUWIBTYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2F3N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429239-98-4 | |
| Record name | CB1-IN-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB1-IN-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)



![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)


![6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one](/img/structure/B606921.png)

